Cas no 748-97-0 ((±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol)

748-97-0 structure
Productnaam:(±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol
(±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzeneethanol, a-[4-[2-(dimethylamino)ethoxy]phenyl]-b-ethyl-a-phenyl-
- (±)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol
- 1-[4-(2-dimethylamino-ethoxy)-phenyl]-1,2-diphenyl-1-butanol
- 1-{4-[2-(dimethylamino)ethoxy]phenyl}-1,2-diphenylbutan-1-ol
- alpha-(4-(2-(Dimethylamino)ethoxy)phenyl)-beta-ethyl-alpha-phenylphenethyl alcohol
- alpha-[4-[2-(dimethylamino)ethoxy]phenyl]-beta-ethyl-alpha-phenylphenethyl alcohol
- 1-[4-(2-Dimethylamino-ethoxy)phenyl]-1,2-diphenylbutan-1-ol
- 1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutan-1-ol
- EINECS 212-023-5
- NS00042586
- Q27295435
- SCHEMBL9487530
- Tamoxifen Citrate Imp. B (EP); Tamoxifen Imp. B (EP); 1-[4-(2-Dimethylamino-ethoxy)phenyl]-1,2-diphenylbutan-1-ol; Tamoxifen Citrate Impurity B; Tamoxifen Impurity B
- (+/-)-1,2-DIPHENYL-1-(4-(2-(DIMETHYLAMINO)ETHOXY)PHENYL)BUTAN-1-OL
- ZF9GQ0WZ9X
- TAMOXIFEN CITRATE IMPURITY B [EP IMPURITY]
- DTXSID70862399
- 748-97-0
- HYDRATED TAMOXIFEN
- 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol
- AKOS015967003
- UNII-ZF9GQ0WZ9X
- BENZENEETHANOL, .ALPHA.-(4-(2-(DIMETHYLAMINO)ETHOXY)PHENYL)-.BETA.-ETHYL-.ALPHA.-PHENYL-
- (+/-)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol
- 1-[4-(2-Dimethylaminoethoxy)phenyl]-1,2-diphenylbutan-1-ol
- (±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol
-
- Inchi: InChI=1S/C26H31NO2/c1-4-25(21-11-7-5-8-12-21)26(28,22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2)3/h5-18,25,28H,4,19-20H2,1-3H3
- InChI-sleutel: VFFBJZCCXOYRNN-UHFFFAOYSA-N
- LACHT: CCC(c1ccccc1)C(c2ccccc2)(c3ccc(cc3)OCCN(C)C)O
Berekende eigenschappen
- Exacte massa: 389.235
- Monoisotopische massa: 389.235
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 29
- Aantal draaibare bindingen: 9
- Complexiteit: 448
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.2
- Topologisch pooloppervlak: 32.7A^2
Experimentele eigenschappen
- Dichtheid: 1.085±0.06 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 120-121 ºC
- Kookpunt: 504.3±50.0 °C at 760 mmHg
- Vlampunt: 258.8±30.1 °C
- Brekindex: 1.579
- Oplosbaarheid: Almost insoluble (0.011 g/l) (25 º C),
- LogboekP: 5.05670
- Dampfdruk: 0.0±1.4 mmHg at 25°C
(±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | D489850-50mg |
(±)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol |
748-97-0 | 50mg |
$758.00 | 2023-05-18 | ||
TRC | D489850-100mg |
(±)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol |
748-97-0 | 100mg |
$1470.00 | 2023-05-18 | ||
TRC | D489850-250mg |
(±)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol |
748-97-0 | 250mg |
$ 3000.00 | 2023-09-07 | ||
TRC | D489850-25mg |
(±)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol |
748-97-0 | 25mg |
$408.00 | 2023-05-18 | ||
TRC | D489850-10mg |
(±)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol |
748-97-0 | 10mg |
$184.00 | 2023-05-18 |
(±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol Gerelateerde literatuur
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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